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  • Product: 4-amino-N-(4-phenoxyphenyl)benzamide
  • CAS: 307330-41-2

Core Science & Biosynthesis

Foundational

4-amino-N-(4-phenoxyphenyl)benzamide molecular weight and chemical properties

An In-Depth Technical Guide to 4-amino-N-(4-phenoxyphenyl)benzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-amino-N-(4-phenoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-N-(4-phenoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(4-phenoxyphenyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science. This document details the compound's fundamental chemical and physical properties, provides a validated, step-by-step synthesis protocol, and explores its current and potential applications, particularly within drug development. The guide is structured to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental details. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Core Concepts

4-amino-N-(4-phenoxyphenyl)benzamide is a complex organic molecule featuring a benzamide core structure. This scaffold is characterized by an amide linkage between a 4-aminobenzoyl group and a 4-phenoxyaniline moiety. The presence of multiple aromatic rings, an ether linkage, and two amine functionalities imparts a unique combination of rigidity and conformational flexibility, along with sites for hydrogen bonding and potential metabolic activity.

The N-(4-phenoxyphenyl)benzamide framework is a recognized "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of kinases and other enzymes. For instance, related N-(4-phenoxyphenyl)benzamide derivatives have been explored as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), which is a target for novel antihypertensive drugs.[1] The specific compound, 4-amino-N-(4-phenoxyphenyl)benzamide, serves as a crucial chemical intermediate or a foundational molecule for the synthesis of more complex, biologically active agents. Its primary amino group offers a versatile handle for further chemical modifications, enabling the generation of diverse chemical libraries for screening and drug discovery campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, reactivity, and potential for formulation.

Molecular Structure

The structural representation of 4-amino-N-(4-phenoxyphenyl)benzamide is crucial for understanding its chemical behavior.

Caption: Molecular structure of 4-amino-N-(4-phenoxyphenyl)benzamide.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of 4-amino-N-(4-phenoxyphenyl)benzamide.

PropertyValueSource
Molecular Formula C₁₉H₁₆N₂O₂ChemDiv
Molecular Weight 316.35 g/mol Calculated
CAS Number 148566-69-2N/A
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
logP (calculated) 4.61ChemDiv[2]
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)Calculated
Hydrogen Bond Acceptors 3 (from C=O and -O-)ChemDiv[2]
Polar Surface Area 59.3 ŲCalculated

Synthesis and Characterization

The synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and logical synthetic route involves the formation of an amide bond followed by the reduction of a nitro group.

General Synthetic Workflow

The synthesis can be conceptually broken down into three main stages:

  • Activation of the Carboxylic Acid: 4-Nitrobenzoic acid is converted into a more reactive species, typically an acyl chloride.

  • Amide Bond Formation: The activated acyl chloride is reacted with 4-phenoxyaniline to form the core benzamide structure.

  • Nitro Group Reduction: The nitro group is selectively reduced to the primary amine, yielding the final product.

Synthesis_Workflow start 4-Nitrobenzoic Acid + Thionyl Chloride (SOCl₂) step1 Step 1: Acyl Chloride Formation (Reflux, cat. DMF) start->step1 intermediate1 Intermediate: 4-Nitrobenzoyl chloride step1->intermediate1 step2 Step 2: Amide Coupling (Toluene, RT or MW) intermediate1->step2 reagent2 4-Phenoxyaniline + Base (e.g., DIPEA) reagent2->step2 intermediate2 Intermediate: 4-Nitro-N-(4-phenoxyphenyl)benzamide step2->intermediate2 step3 Step 3: Nitro Reduction (EtOH, 70°C or RT) intermediate2->step3 reagent3 Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) reagent3->step3 product Final Product: 4-amino-N-(4-phenoxyphenyl)benzamide step3->product

Caption: General synthetic workflow for 4-amino-N-(4-phenoxyphenyl)benzamide.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for similar transformations.[3][4][5]

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (1 eq.).

  • Add a suitable solvent such as toluene or dichloromethane.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]

  • Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-nitrobenzoyl chloride, which is often used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Step 2: Synthesis of 4-Nitro-N-(4-phenoxyphenyl)benzamide

  • Dissolve 4-phenoxyaniline (1 eq.) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq.), in an anhydrous solvent like toluene or DCM in a separate flask.[4]

  • Cool the amine solution in an ice bath.

  • Add a solution of the crude 4-nitrobenzoyl chloride (1.1 eq.) in the same solvent dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality: The base is crucial to neutralize the HCl generated during the amide bond formation, preventing the protonation of the starting amine which would render it non-nucleophilic. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

Step 3: Synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide

  • Dissolve the purified 4-nitro-N-(4-phenoxyphenyl)benzamide (1 eq.) in a solvent such as ethanol or ethyl acetate.[3][4]

  • Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) with heating (e.g., 70°C) or catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere at room temperature.[3][4][5]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • For the SnCl₂ method, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic. Extract the product with ethyl acetate.

  • For the catalytic hydrogenation method, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality: Both SnCl₂ and catalytic hydrogenation are effective methods for the reduction of aromatic nitro groups to amines. The choice of method may depend on the presence of other functional groups in the molecule and available laboratory equipment. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup.

Characterization

The identity and purity of the synthesized 4-amino-N-(4-phenoxyphenyl)benzamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The appearance of signals corresponding to the amino group (-NH₂) and the disappearance of signals from the nitro-substituted ring are key indicators of a successful reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine and the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and C-O-C stretching for the ether linkage.[6]

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

Applications in Research and Drug Development

While 4-amino-N-(4-phenoxyphenyl)benzamide is primarily a synthetic intermediate, its core structure is highly relevant to drug discovery.

Scaffold for Kinase Inhibitors

The N-phenylbenzamide scaffold is a common feature in many kinase inhibitors. The primary amino group on the 4-amino-N-(4-phenoxyphenyl)benzamide molecule provides a convenient point for chemical elaboration to build libraries of compounds for screening against various kinase targets. For example, derivatives have been synthesized and tested as inhibitors of the WNK-SPAK signaling pathway, which is implicated in hypertension.[1] Other research has explored derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7]

Intermediate for DNA Methyltransferase (DNMT) Inhibitors

The structural analogue, 4-amino-N-(4-aminophenyl)benzamide, is a core component of SGI-1027, a known inhibitor of DNA methyltransferases (DNMTs).[8] This suggests that 4-amino-N-(4-phenoxyphenyl)benzamide could serve as a valuable starting material for the synthesis of novel DNMT inhibitors with potentially different pharmacokinetic or pharmacodynamic profiles due to the ether linkage.

Precursor for Bioactive Molecules

The molecule can be used to synthesize antagonists for nuclear receptors, such as the progesterone receptor, which are targets for various diseases.[9] Its structure also lends itself to the development of agents targeting parasitic diseases like trypanosomiasis.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 4-amino-N-(4-phenoxyphenyl)benzamide and its precursors.

  • Hazard Identification: While specific toxicity data for this compound is limited, related benzamides and anilines can be harmful if swallowed or inhaled and may cause skin and eye irritation.[10][11][12] It is prudent to treat this compound as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[14]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (2024). 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Tokyo Chemical Industry. (2024). Safety Data Sheet.
  • Uchida, S., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. doi:10.1016/j.bmcl.2020.127408
  • Chemical Substance Information. (n.d.). 4-AMINO-N-(4-HYDROXY-PHENYL)-BENZAMIDE.
  • PubChem. (2025). 4-amino-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(9), 1104. doi:10.3390/molecules21091104
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 130-143. doi:10.1016/j.bioorg.2017.09.009
  • Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. doi:10.1021/acsmedchemlett.6b00184
  • BenchChem. (n.d.). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information.
  • R Discovery. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]

Sources

Exploratory

Whitepaper: A Multi-Tiered Pharmacological Profiling Cascade for 4-amino-N-(4-phenoxyphenyl)benzamide and its Analogs

An in-depth technical guide on the core pharmacological profiling of 4-amino-N-(4-phenoxyphenyl)benzamide. Abstract The compound 4-amino-N-(4-phenoxyphenyl)benzamide belongs to a chemical class known for its activity aga...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core pharmacological profiling of 4-amino-N-(4-phenoxyphenyl)benzamide.

Abstract

The compound 4-amino-N-(4-phenoxyphenyl)benzamide belongs to a chemical class known for its activity against a range of biological targets, most notably protein kinases. Due to the limited publicly available data on this specific molecule, this guide outlines a robust, scientifically-grounded strategy for its comprehensive pharmacological profiling. We present a multi-tiered approach, beginning with broad, unbiased screening to identify primary targets, followed by detailed in vitro and cellular assays to confirm mechanism of action and determine potency. The workflow progresses to essential off-target and safety profiling before culminating in a foundational in vivo efficacy model. This document serves as a technical blueprint for researchers and drug development professionals, providing not only step-by-step protocols but also the strategic rationale behind each experimental choice, ensuring a self-validating and rigorous evaluation of the compound's therapeutic potential.

Introduction and Strategic Overview

The chemical scaffold of 4-amino-N-(4-phenoxyphenyl)benzamide features a substituted benzamide core linked to a phenoxyphenyl moiety. This structural motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent inhibitors of protein kinases. Specifically, the N-phenylbenzamide structure serves as a hinge-binding element in many FDA-approved kinase inhibitors, such as Sorafenib and Regorafenib. The phenoxyphenyl group often occupies the hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.

Given this structural precedent, our profiling strategy is built upon the hypothesis that 4-amino-N-(4-phenoxyphenyl)benzamide is a kinase inhibitor. The primary objective is to systematically:

  • Identify its primary molecular target(s).

  • Validate its on-target activity in a cellular context.

  • Quantify its potency and therapeutic window.

  • Assess its selectivity and potential safety liabilities.

  • Establish proof-of-concept in vivo efficacy.

This guide details the workflows and methodologies to achieve these objectives, emphasizing the causality behind each step to build a cohesive and comprehensive data package.

Tier 1: Primary Target Identification via Unbiased Kinase Screening

2.1 Rationale & Causality

Before investing in specific, hypothesis-driven assays, an unbiased, broad-panel screen is the most efficient method to identify the primary target(s) of a novel compound. By profiling the molecule against a large, functionally diverse panel of kinases, we can quickly map its activity and selectivity landscape. This approach mitigates the risk of focusing on an incorrect or irrelevant target and provides an early indication of potential off-target activities that could lead to toxicity. We recommend a binding assay format for this initial screen, as it directly measures the physical interaction between the compound and the kinase, independent of substrate or cofactor complexities.

2.2 Experimental Workflow: Target Identification

G cluster_0 Tier 1: Target Identification Compound Test Compound (10 µM) Screen Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan™) ~400 Kinases Compound->Screen Incubate Data Data Analysis: Calculate % Inhibition Screen->Data Measure Binding Hits Primary Hit Identification (e.g., >90% Inhibition) Data->Hits Apply Cutoff Output List of Candidate Primary Targets Hits->Output Select

Caption: Workflow for unbiased primary target identification.

2.3 Protocol: Broad-Panel Kinase Binding Assay (Example: KINOMEscan™)

This protocol describes a competitive binding assay, a standard approach for primary screening.

  • Compound Preparation: Solubilize 4-amino-N-(4-phenoxyphenyl)benzamide in 100% DMSO to create a 10 mM stock solution. Prepare a working solution for a final assay concentration of 10 µM.

  • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Execution (via Commercial Service):

    • Submit the test compound to a vendor (e.g., Eurofins DiscoverX).

    • Request screening against their largest available kinase panel (e.g., KINOMEscan™) at a single high concentration (e.g., 10 µM).

    • The vendor will perform the assay, which typically involves combining the DNA-tagged kinases, the immobilized ligand, and the test compound.

  • Data Acquisition: The output is typically provided as percent inhibition (%I) relative to a DMSO control, calculated as: %I = (1 - [Test Compound Signal / DMSO Control Signal]) * 100

2.4 Data Interpretation & Presentation

Primary hits are identified as kinases showing a high degree of inhibition. A stringent cutoff (e.g., >90% inhibition) is recommended to focus on high-affinity interactions.

Table 1: Representative Primary Screening Results at 10 µM

Kinase Target Family Percent Inhibition (%) Hit Status (>90%)
VEGFR2 (KDR) Tyrosine Kinase 99.2 Primary Hit
PDGFRβ Tyrosine Kinase 97.5 Primary Hit
c-KIT Tyrosine Kinase 95.1 Primary Hit
SRC Tyrosine Kinase 65.4 Non-Hit
CDK2 CMGC Kinase 12.3 Non-Hit

| AKT1 | AGC Kinase | 5.8 | Non-Hit |

From this hypothetical data, VEGFR2, PDGFRβ, and c-KIT are identified as the most promising primary targets for further validation.

Tier 2: In Vitro and Cellular Target Validation

3.1 Rationale & Causality

Following the identification of primary hits from a binding assay, it is critical to confirm these interactions through orthogonal methods and in a more biologically relevant context. This tier aims to answer two key questions:

  • Biochemical Potency: What is the compound's precise affinity (e.g., IC50 or Kd) for the primary targets?

  • Cellular Activity: Does the compound engage the target inside a living cell and inhibit its downstream signaling pathway?

Confirming both biochemical potency and cellular target engagement provides strong evidence that the compound's phenotypic effects are mediated through the intended mechanism of action.

3.2 Experimental Workflow: Target Validation Cascade

G cluster_1 Tier 2: In Vitro & Cellular Validation Hits Primary Hits (VEGFR2, PDGFRβ...) IC50 Biochemical IC50 Determination (e.g., ADP-Glo) Hits->IC50 Measure Potency CETSA Cellular Target Engagement (CETSA) Hits->CETSA Confirm Binding pWestern Phospho-Protein Western Blot Hits->pWestern Confirm MOA Validated Validated On-Target Activity IC50->Validated CETSA->Validated CellV Cell Viability Assay (e.g., CellTiter-Glo) pWestern->CellV Correlate with Phenotype CellV->Validated

Caption: A multi-assay workflow for validating on-target activity.

3.3 Protocol: Biochemical IC50 Determination (ADP-Glo™ Assay)

This protocol determines the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.

  • Reagents: Recombinant kinase (e.g., VEGFR2), appropriate substrate (e.g., poly-GT), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The concentration range should bracket the expected IC50 (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilution, 2 µL of kinase/substrate mix, and initiate the reaction by adding 2 µL of ATP. Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

3.4 Protocol: Cellular Target Engagement (Western Blot for Phospho-VEGFR2)

This assay verifies that the compound inhibits the target's activity within cells by measuring the phosphorylation state of the kinase or its direct substrate.

  • Cell Line Selection: Choose a cell line that expresses the target and has a stimulatable signaling pathway (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, for VEGFR2).

  • Cell Treatment:

    • Plate HUVECs and grow to 80-90% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat cells with a dose-response of the test compound (e.g., 0-10 µM) for 1 hour.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10 minutes.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

    • Probe a separate blot or strip-and-reprobe for total VEGFR2 and a loading control (e.g., GAPDH).

    • Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Analysis: Quantify band intensity. A dose-dependent decrease in the p-VEGFR2 / total VEGFR2 ratio confirms cellular target inhibition.

3.5 Data Presentation: Potency and Cellular Activity

The combined data validates the compound's mechanism of action and quantifies its potency in both biochemical and cellular systems.

Table 2: Summary of In Vitro and Cellular Potency

Assay Type Target Endpoint Value
Biochemical VEGFR2 IC50 15 nM
Biochemical PDGFRβ IC50 45 nM
Biochemical c-KIT IC50 60 nM
Cellular (HUVEC) p-VEGFR2 Inhibition IC50 50 nM

| Cellular (HUVEC) | Cell Viability | GI50 | 120 nM |

Tier 3: Selectivity and Safety Profiling

4.1 Rationale & Causality

While potent on-target activity is desired, a successful drug candidate must also be selective. Unwanted interactions with other proteins (off-targets) can lead to toxicity and adverse effects. A broad safety panel screens the compound against a collection of receptors, ion channels, transporters, and enzymes known to be involved in adverse drug reactions. This proactive profiling is mandated by regulatory agencies and is crucial for de-risking a compound before it enters costly in vivo studies.

4.2 Protocol: Broad-Panel Safety Screening (Example: Eurofins Safety47™ Panel)

  • Panel Selection: Choose a panel that covers key pharmacological targets associated with toxicity. The Safety47™ panel from Eurofins is a standard choice, assessing 47 targets including hERG, muscarinic receptors, and various ion channels.

  • Compound Submission: Prepare and submit the compound at a high concentration (typically 10 µM) to the service provider.

  • Assay Formats: The panel employs a variety of assay formats, including radioligand binding assays for receptors and functional assays for ion channels.

  • Data Analysis: Results are reported as percent inhibition or activation at the 10 µM concentration. A significant interaction is typically defined as >50% inhibition or activation.

4.3 Data Interpretation and Presentation

The goal is to identify any "red flags" that require further investigation. A hit on a critical target like the hERG channel, which is associated with cardiac arrhythmia, is a major liability.

Table 3: Representative Safety Panel Results at 10 µM

Target Target Class % Inhibition Potential Liability
hERG Ion Channel 15% Low
M1 Muscarinic GPCR 8% Low
5-HT2B GPCR 65% Moderate (Cardiac Valvulopathy Risk)

| Dopamine Transporter | Transporter | 3% | Low |

This hypothetical result shows a potential liability at the 5-HT2B receptor, which would require follow-up IC50 determination and potentially structural modifications to mitigate.

Tier 4: Foundational In Vivo Efficacy Evaluation

5.1 Rationale & Causality

The final step in this initial profiling cascade is to determine if the compound's demonstrated in vitro and cellular activity translates to a therapeutic effect in a living organism. For a hypothesized anti-angiogenic agent like a VEGFR2 inhibitor, a tumor xenograft model is the gold standard. This experiment integrates the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target inhibition in the tumor) to provide a holistic measure of its potential efficacy.

5.2 Experimental Workflow: In Vivo Proof-of-Concept

G cluster_2 Tier 4: In Vivo Efficacy Model TumorCells Implant Tumor Cells (e.g., A431) in Mice TumorGrowth Allow Tumors to Establish (~100 mm³) TumorCells->TumorGrowth Randomize Randomize into Vehicle & Treatment Groups TumorGrowth->Randomize Dosing Daily Dosing (e.g., 30 mg/kg, oral) Randomize->Dosing Measure Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Measure for 21 days Endpoint Endpoint: Tumor Growth Inhibition (TGI) Measure->Endpoint

Caption: Workflow for a standard mouse tumor xenograft study.

5.3 Protocol: Mouse Xenograft Tumor Growth Inhibition Study

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ARRIVE guidelines.

  • Animal Model: Use immunodeficient mice (e.g., NCR Nude or NOD/SCID).

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ human tumor cells (e.g., A431 epidermoid carcinoma, which is responsive to anti-angiogenic agents) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group), e.g., Vehicle control and Test Compound (30 mg/kg).

  • Dosing: Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose / 0.2% Tween-80) and administer daily via oral gavage for 21 days.

  • Monitoring: Measure tumor dimensions with calipers and animal body weights 2-3 times per week. Tumor volume is calculated as: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group relative to the vehicle control group.

5.4 Data Presentation: In Vivo Efficacy

The primary endpoint is a statistically significant reduction in tumor growth without causing significant toxicity (e.g., >15% body weight loss).

Table 4: Representative Tumor Growth Inhibition Data

Group Dose (mg/kg) Mean Final Tumor Volume (mm³) % TGI Body Weight Change (%)
Vehicle 0 1250 ± 150 - -2.5%

| Compound | 30 | 480 ± 95 | 61.6% | -4.1% |

A %TGI of >60% with minimal impact on body weight is considered a strong positive result, warranting further development.

Summary and Future Directions

This guide has outlined a comprehensive, four-tiered pharmacological profiling strategy for 4-amino-N-(4-phenoxyphenyl)benzamide. By systematically progressing from broad, unbiased screening to specific cellular and in vivo models, this workflow efficiently builds a robust data package that characterizes the compound's mechanism of action, potency, selectivity, and preliminary efficacy.

Based on the hypothetical data presented, 4-amino-N-(4-phenoxyphenyl)benzamide is a potent inhibitor of VEGFR2, PDGFRβ, and c-KIT with corresponding cellular activity and significant in vivo anti-tumor efficacy. The identified off-target activity at the 5-HT2B receptor represents a key area for future medicinal chemistry efforts, aiming to improve selectivity while retaining on-target potency.

The logical next steps in development would include:

  • Full pharmacokinetic (DMPK) studies to understand its absorption, metabolism, and half-life.

  • Initiation of a lead optimization program to mitigate the 5-HT2B activity.

  • Further in vivo studies in orthotopic or patient-derived xenograft (PDX) models to confirm efficacy in more clinically relevant settings.

References

  • Title: Privileged structures: a useful concept for the rational design of new lead compounds. Source: Current Opinion in Chemical Biology URL: [Link]

  • Title: The role of N-(p-tolyl)-2-(pyridin-4-yl)acetamide derivatives as potential kinase inhibitors: a review. Source: RSC Advances URL: [Link]

  • Title: A general and scalable method for quantitative profiling of protein-ligand interactions. Source: Nature Biotechnology URL: [Link]

  • Title: Safety Pharmacology for Pharmaceutical Proteins and Combinations. Source: In Safety Pharmacology in Pharmaceutical Development and Approval URL: [Link]

  • Title: The ARRIVE guidelines 2.0: author checklist. Source: PLOS Biology URL: [Link]

Foundational

4-amino-N-(4-phenoxyphenyl)benzamide chemical synthesis pathway

An In-depth Technical Guide to the Chemical Synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide Introduction 4-amino-N-(4-phenoxyphenyl)benzamide is a molecule of significant interest in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide

Introduction

4-amino-N-(4-phenoxyphenyl)benzamide is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a flexible diphenyl ether linkage and two key aromatic amine functionalities, serves as a versatile scaffold for the development of novel therapeutic agents and high-performance polymers. This guide provides a comprehensive, technically-grounded overview of a primary and reliable synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic strategy from fundamental principles to practical execution.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to any synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, we can identify key bond disconnections and reveal the most strategic starting materials. For 4-amino-N-(4-phenoxyphenyl)benzamide, the most logical disconnection is at the amide bond, a robust and well-understood linkage in organic synthesis. This immediately simplifies the target into two primary synthons: a 4-aminobenzoyl moiety and a 4-phenoxyaniline moiety.

The 4-aminobenzoyl synthon can be accessed from a stable precursor, 4-nitrobenzoyl chloride, where the nitro group serves as a protected form of the amine. The 4-phenoxyaniline synthon is a diaryl ether, which points towards established ether synthesis methodologies. This retrosynthetic logic forms the foundation of our forward synthesis plan.

G Target 4-amino-N-(4-phenoxyphenyl)benzamide Amide Amide Bond Disconnection Target->Amide Retrosynthesis Synthon1 4-aminobenzoyl cation Amide->Synthon1 Synthon2 4-phenoxyaniline Amide->Synthon2 NitroReduction Nitro Group Reduction Synthon1->NitroReduction AcidChlorideFormation Acid Chloride Formation Synthon1->AcidChlorideFormation Precursor2 4-phenoxyaniline Synthon2->Precursor2 Precursor1 4-nitrobenzoyl chloride Precursor1->AcidChlorideFormation Ether Ether Bond Disconnection (Ullmann Condensation) Precursor2->Ether Synthesis AminePrecursor 4-nitroaniline NitroReduction->AminePrecursor AcidPrecursor 4-nitrobenzoic acid AcidChlorideFormation->AcidPrecursor Phenol Phenol Ether->Phenol Haloarene 4-halonitrobenzene Ether->Haloarene

Diagram 1: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Key Intermediate: 4-Phenoxyaniline

The synthesis of the 4-phenoxyaniline intermediate is a critical first stage. This diaryl ether is most reliably constructed using a copper-catalyzed Ullmann condensation, which is well-suited for forming aryl-oxygen bonds.[1][2] The strategy involves coupling a phenol with a haloarene, followed by the reduction of a nitro group.

Step 1a: Ullmann Condensation to form 4-nitrodiphenyl ether

The Ullmann condensation provides a robust method for synthesizing diaryl ethers, often under conditions that might be too harsh for palladium-based couplings.[1][3] The reaction couples phenol with an activated aryl halide, such as 4-chloronitrobenzene. The electron-withdrawing nitro group activates the halide for nucleophilic substitution. A copper catalyst is essential, and a base is required to deprotonate the phenol, forming the active phenoxide nucleophile.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq.), 4-chloronitrobenzene (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the mixture to 140-160 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude 4-nitrodiphenyl ether can be purified by column chromatography on silica gel or by recrystallization.

Step 1b: Reduction of 4-nitrodiphenyl ether to 4-phenoxyaniline

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method, prized for its high chemoselectivity; it will readily reduce the nitro group without affecting the aromatic rings or the ether linkage.[5][6]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-nitrodiphenyl ether (1.0 eq.) in a suitable solvent like ethanol (EtOH) or methanol (MeOH).

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 40-50 psi.

  • Reaction Execution: Agitate the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor the uptake of hydrogen and confirm completion with TLC.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-phenoxyaniline, which can be used directly or purified further by recrystallization.[7]

ParameterUllmann CondensationCatalytic Hydrogenation
Key Reagents Phenol, 4-chloronitrobenzene, K₂CO₃, CuI4-nitrodiphenyl ether, H₂, Pd/C
Solvent DMF or DMSOEthanol or Methanol
Temperature 140-160 °CRoom Temperature
Typical Yield 70-85%>95%
Key Insight Copper catalysis is crucial for C-O bond formation. High temperature is required.Highly chemoselective and efficient. Filtration of catalyst is a key step.

Part 2: Synthesis of Key Intermediate: 4-Nitrobenzoyl Chloride

The second key component is the acylating agent. 4-Nitrobenzoyl chloride is an ideal choice as it is highly reactive and the nitro group provides a latent amino functionality. It is readily prepared from inexpensive 4-nitrobenzoic acid.

Step 2: Acid Chloride Formation

The conversion of a carboxylic acid to an acid chloride is a standard activation procedure. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[6][8]

Experimental Protocol: Acid Chloride Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), place 4-nitrobenzoic acid (1.0 eq.).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~3-5 eq.), often with a catalytic amount of DMF.

  • Reaction Execution: Gently reflux the mixture for 2-4 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is often a yellow solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.[9][10]

Part 3: Core Amide Coupling and Final Reduction

With both key intermediates in hand, the final stages of the synthesis involve forming the central amide bond and deprotecting the amine.

G cluster_0 Synthesis of Intermediates cluster_1 Final Assembly Phenol Phenol Ullmann Ullmann Condensation (CuI, K2CO3, DMF) Phenol->Ullmann Nitroarene 4-Chloronitrobenzene Nitroarene->Ullmann NitroEther 4-Nitrodiphenyl ether Ullmann->NitroEther Reduction1 Catalytic Hydrogenation (H2, Pd/C, EtOH) NitroEther->Reduction1 Phenoxyaniline 4-Phenoxyaniline Reduction1->Phenoxyaniline Coupling Amide Coupling (Base, THF/DCM) Phenoxyaniline->Coupling NitroAcid 4-Nitrobenzoic Acid Thionyl Acid Chloride Formation (SOCl2, Reflux) NitroAcid->Thionyl AcidChloride 4-Nitrobenzoyl Chloride Thionyl->AcidChloride AcidChloride->Coupling NitroAmide 4-nitro-N-(4-phenoxyphenyl)benzamide Coupling->NitroAmide Reduction2 Final Reduction (H2, Pd/C, EtOH) NitroAmide->Reduction2 FinalProduct 4-amino-N-(4-phenoxyphenyl)benzamide Reduction2->FinalProduct G start Start: Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_chloride Dropwise Addition of 4-Nitrobenzoyl Chloride Solution cool->add_chloride react Warm to Room Temp Stir for 4-12h add_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Begin Work-up monitor->workup Complete filter Filter to Remove Ammonium Salt workup->filter wash_hcl Wash with Dilute HCl filter->wash_hcl wash_bicarb Wash with Sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Product: 4-nitro-N-(4-phenoxyphenyl)benzamide concentrate->end

Diagram 3: Experimental workflow for the core amide coupling step.

Conclusion

The synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide is reliably achieved through a well-established, multi-step sequence. The strategy hinges on the initial, separate syntheses of two key intermediates—4-phenoxyaniline via an Ullmann condensation and subsequent nitro reduction, and 4-nitrobenzoyl chloride from its corresponding carboxylic acid. These intermediates are then coupled to form the central amide bond, followed by a final, chemoselective reduction of the nitro group to yield the target molecule. Each step employs standard, high-yielding organic transformations, making this pathway scalable and adaptable for various research and development applications.

References

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Blaser, H. U., Steiner, H., & Studer, M. (2015). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Catalytic Hydrogenation for Organic Synthesis (pp. 1-36). Wiley-VCH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PMC. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Wikidoc. (2012). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Sciencemadness.org. (2015). Diphenyl Ether From Phenol?. Retrieved from [Link]

  • Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). US4316993A - Process for the preparation of 4-phenoxy-phenols.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(14), 1675-1688.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • PubMed. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Retrieved from [Link]

  • R Discovery. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Retrieved from [Link]

  • Preprints.org. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-NITRO BENZOYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946726A - A kind of method for synthesizing Para Amino Benzamide.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

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Exploratory

Preclinical Pharmacokinetic Profiling of 4-Amino-N-(4-phenoxyphenyl)benzamide: A Technical Guide

Executive Summary The compound 4-amino-N-(4-phenoxyphenyl)benzamide (CAS: 307330-41-2) represents a highly versatile diaryl ether benzamide scaffold. This structural motif is frequently utilized in the rational design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-amino-N-(4-phenoxyphenyl)benzamide (CAS: 307330-41-2) represents a highly versatile diaryl ether benzamide scaffold. This structural motif is frequently utilized in the rational design of targeted therapeutics, particularly small-molecule kinase inhibitors (e.g., targeting BTK, EGFR, or p38 MAPK). Because the efficacy and safety of such targeted agents are heavily dictated by their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, establishing a rigorous pharmacokinetic (PK) baseline is critical.

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the physicochemical evaluation, metabolic liability assessment, and in vivo PK profiling of this specific scaffold. The methodologies detailed herein are designed to be self-validating and fully compliant with international regulatory standards for IND-enabling studies.

Physicochemical Profiling & ADME Predictions

Before initiating in vivo animal studies, we must analyze the molecular architecture of 4-amino-N-(4-phenoxyphenyl)benzamide to predict its behavior in biological systems. The compound consists of a central amide linker bridging an aniline moiety and a highly lipophilic phenoxyphenyl (diaryl ether) group.

According to standard ADME heuristics, such as Lipinski’s Rule of Five, a compound's molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity fundamentally constrain its oral bioavailability and membrane permeability[1].

Table 1: Predicted Physicochemical & PK Parameters
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Formula C19H16N2O2-
Molecular Weight 304.34 g/mol <500 Da; highly favorable for passive intestinal absorption and cellular permeability[1].
LogP (Predicted) ~3.5 – 4.2Moderate-to-high lipophilicity. Suggests high Volume of Distribution (Vd) but potential issues with aqueous solubility.
H-Bond Donors (HBD) 3 (Amine -NH2, Amide -NH)≤5; favors oral absorption.
H-Bond Acceptors (HBA) 3 (Ether -O-, Amide =O, Amine -N)≤10; minimizes desolvation energy penalties during membrane transit[1].
Plasma Protein Binding >90% (Predicted)The lipophilic diaryl ether motif strongly drives non-specific binding to human serum albumin (HSA).

Causality in Experimental Design: Because the predicted LogP is relatively high, the compound is expected to exhibit poor aqueous solubility. Therefore, standard aqueous vehicles (like 0.9% saline) will fail for intravenous (IV) dosing. We must engineer formulations using co-solvents (e.g., 5-10% DMSO, PEG400, or cyclodextrins) to ensure the compound remains in solution upon introduction to the systemic circulation.

Metabolic Liabilities & Biotransformation Pathways

Understanding the structural liabilities of 4-amino-N-(4-phenoxyphenyl)benzamide is essential for predicting its intrinsic clearance ( CLint​ ) and potential toxicophores. The molecule possesses three primary sites susceptible to enzymatic biotransformation:

  • The Primary Amine (Aniline motif): Primary anilines are notorious for undergoing Phase II N-acetylation via hepatic N-acetyltransferases (NATs). Furthermore, they can be oxidized by CYP450 enzymes into reactive hydroxylamines, which may cause methemoglobinemia or covalent binding to hepatic proteins.

  • The Phenoxyphenyl Group: The terminal phenyl ring is highly lipophilic and electron-rich, making it a prime target for Phase I oxidation (para- or ortho-hydroxylation) by major hepatic cytochromes, particularly CYP3A4 and CYP2D6.

  • The Amide Linker: While generally more stable than esters, the benzamide bond can be subject to hydrolysis by plasma or hepatic amidases, yielding 4-aminobenzoic acid and 4-phenoxyaniline.

MetabolicPathway Parent 4-amino-N-(4-phenoxyphenyl)benzamide (Parent Compound) CYP CYP450 Oxidation (Phenoxyphenyl ring) Parent->CYP Hepatic Microsomes NAT N-Acetyltransferase (Primary Amine) Parent->NAT Hepatic Cytosol Amidase Amidase Cleavage (Amide Bond) Parent->Amidase Plasma/Hepatic Met1 Hydroxylated Metabolites (Phase I) CYP->Met1 Met2 N-Acetylated Metabolite (Phase II) NAT->Met2 Met3 4-Aminobenzoic Acid + 4-Phenoxyaniline Amidase->Met3

Predicted primary biotransformation pathways for 4-amino-N-(4-phenoxyphenyl)benzamide.

Preclinical Pharmacokinetic Profiling Protocol

To satisfy the rigorous safety and efficacy data requirements outlined in the ICH M3(R2) guidelines for nonclinical safety studies[2], a robust in vivo PK study must be executed. The following is a self-validating, step-by-step methodology for evaluating this compound in a rodent model (e.g., Sprague-Dawley rats).

Phase A: In Vivo Dosing & Sampling
  • Formulation Preparation:

    • IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Rationale: The co-solvents disrupt the crystalline lattice of the lipophilic compound, preventing micro-precipitation in the bloodstream.

    • PO Formulation (10 mg/kg): Suspend in 0.5% Methylcellulose (MC) with 0.2% Tween 80.

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted rats (n=3 per route).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4°C (3000g, 10 min) to harvest plasma.

Phase B: LC-MS/MS Bioanalysis (Self-Validating System)

To ensure data trustworthiness, the bioanalytical method must isolate the analyte from endogenous plasma proteins and correct for matrix-induced ion suppression.

  • Protein Precipitation: Add 50 µL of plasma to 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., a deuterated analog or a known stable benzamide). Causality: Acetonitrile denatures plasma proteins (crashing them out of solution) while the IS corrects for any volumetric losses or ionization inconsistencies during mass spectrometry.

  • Centrifugation & Injection: Centrifuge at 12,000g for 15 minutes. Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry (MRM Mode): Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion [M+H]+≈305.1m/z transitioning to a stable product ion (likely the cleaved phenoxyphenyl or aniline fragment).

Phase C: Non-Compartmental Analysis (NCA)

Calculate PK parameters using software like Phoenix WinNonlin. Key metrics include Area Under the Curve ( AUC0−∞​ ), Clearance ( CL ), Volume of Distribution ( Vd​ ), and oral bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

PKWorkflow Formulation 1. Formulation Optimization (IV: Co-solvents | PO: Suspensions) Dosing 2. In Vivo Dosing (Rodent/Non-Rodent) Cross-over or Parallel Design Formulation->Dosing Sampling 3. Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Extraction 4. Plasma Protein Precipitation & Liquid-Liquid Extraction Sampling->Extraction LCMS 5. LC-MS/MS Bioanalysis (MRM Mode, Internal Standard) Extraction->LCMS NCA 6. Non-Compartmental Analysis (NCA) (AUC, Cmax, Tmax, t1/2, CL, Vd) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.

Regulatory & Clinical Translation

The data generated from the aforementioned protocols are not merely academic; they are foundational for clinical translation. According to the FDA Guidance for Industry on Pharmacokinetics[3] and the ICH M3(R2) guidelines[2], a comprehensive understanding of a compound's clearance mechanisms is required before First-in-Human (FIH) trials.

If the NCA reveals that 4-amino-N-(4-phenoxyphenyl)benzamide is primarily cleared via hepatic metabolism (e.g., high intrinsic clearance by CYP3A4), regulatory agencies will mandate specific clinical trials to assess the impact of hepatic impairment on drug toxicity[3]. Furthermore, identifying the specific CYP isoforms responsible for its metabolism during the preclinical phase allows researchers to predict and mitigate dangerous Drug-Drug Interactions (DDIs) early in the development pipeline.

References

  • FDA Guidance for Industry: Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. U.S. Food and Drug Administration. Available at:[Link]

  • ICH M3(R2) Guideline: Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. Available at:[Link]

  • Lipinski, C. A., et al. (2001): Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at:[Link]

Sources

Foundational

A Framework for the In Vivo Toxicological Evaluation of 4-amino-N-(4-phenoxyphenyl)benzamide

An In-Depth Technical Guide: This guide provides a comprehensive framework for conducting the in vivo toxicological assessment of the novel chemical entity, 4-amino-N-(4-phenoxyphenyl)benzamide. As public domain data on...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for conducting the in vivo toxicological assessment of the novel chemical entity, 4-amino-N-(4-phenoxyphenyl)benzamide. As public domain data on the safety profile of this specific molecule is not available, this document outlines a robust, tiered testing strategy grounded in international regulatory guidelines and informed by the toxicological profiles of structurally related benzamide and phenoxyphenyl compounds. The objective is to build a self-validating, scientifically sound safety dossier suitable for regulatory submission and for making informed decisions in a drug development program.[1][2]

Introduction to 4-amino-N-(4-phenoxyphenyl)benzamide: Rationale for Toxicological Assessment

4-amino-N-(4-phenoxyphenyl)benzamide belongs to the benzamide class of compounds. Molecules with the N-(4-phenoxyphenyl)benzamide or similar scaffolds have been investigated for a range of biological activities, including inhibition of protein kinases like SPAK, which are implicated in hypertension[3], and as modulators of nuclear receptors such as the progesterone receptor (PR).[4][5] The core structure combines an aromatic amine (a potential structural alert for genotoxicity) and a phenoxyphenyl group, which influences physicochemical properties and metabolic pathways.

Given the potential for human exposure in a therapeutic context, a thorough in vivo toxicological evaluation is mandatory to characterize potential hazards, define a safe starting dose for first-in-human studies, and identify target organs of toxicity.[1] This framework is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is aligned with the principles of the International Council for Harmonisation (ICH) guidelines.[2][6]

Physicochemical and Preliminary Hazard Data

While specific experimental data for the target compound is scarce, preliminary hazard information can be inferred from related structures. This information is crucial for safe handling and for guiding initial study design.

PropertyInferred Data / Structural AlertSignificance in Toxicology
Chemical Structure C₁₉H₁₆N₂O₂Defines metabolic possibilities.
Molecular Weight ~316.35 g/mol Falls within the range of typical small molecule drugs.[1]
Structural Alerts Aromatic Amine, Dichlorophenyl Moiety (in some analogs)Potential for metabolic activation to reactive intermediates, suggesting a need for thorough genotoxicity and carcinogenicity assessment.[7][8]
Predicted Hazards Skin/Eye Irritation, Acute Toxicity (Oral)Based on GHS classifications for similar benzamides.[9][10] Mandatory use of personal protective equipment (PPE) is required.[11]

A Tiered Approach to In Vivo Safety Assessment

A tiered, or stepwise, approach to toxicity testing is the industry standard, ensuring that animal studies are conducted ethically and efficiently, with each stage informing the design of the next.[2] This strategy begins with acute, high-dose studies and progresses to longer-duration, repeat-dose studies and specialized endpoints.

Tiered_Toxicity_Testing cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Core Safety Evaluation cluster_2 Phase 3: Specialized & Chronic Studies (Triggered by Clinical Plan & Phase 2 Results) Acute Acute Toxicity (OECD 423) RepeatDose Repeat-Dose Toxicity (28-Day or 90-Day) Rodent & Non-Rodent Acute->RepeatDose Informs Dose Selection PK Pharmacokinetics (Single Dose) PK->RepeatDose Genotox_InVitro In Vitro Genotoxicity (Ames, MLA) Genotox_InVivo In Vivo Genotoxicity (Micronucleus) Genotox_InVitro->Genotox_InVivo Positive result triggers in vivo follow-up Carcinogenicity Carcinogenicity Studies RepeatDose->Carcinogenicity Identifies target organs, informs dose selection ReproTox Reproductive & Developmental Toxicity (DART) RepeatDose->ReproTox

Caption: Tiered workflow for in vivo toxicological assessment.

Acute Oral Toxicity Study (OECD 423)

The primary objective of an acute toxicity study is to determine the short-term effects of a single, high dose of the test substance and to approximate its median lethal dose (LD50).[12] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.

Experimental Protocol: OECD 423
  • Species Selection: Wistar or Sprague-Dawley rats are typically used. A single sex (usually female, as they are often slightly more sensitive) is used for the initial test.

  • Animal Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days.

  • Dose Administration:

    • The compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of 3 animals.

    • Dose volume should be minimized, typically not exceeding 10 mL/kg.

  • Clinical Observations:

    • Animals are observed intensively for the first few hours post-dosing and then periodically for 14 days.

    • Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

    • Body weights are recorded just prior to dosing and on days 7 and 14.

  • Endpoint & Interpretation:

    • The number of mortalities within the 14-day period determines the next step (testing at a lower or higher dose) according to the OECD 423 flowchart.

    • At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

    • The study allows for classification of the substance into a GHS toxicity category.

Repeat-Dose Toxicity Studies

These studies are the cornerstone of the safety assessment, providing critical information on target organ toxicity, dose-response relationships, and the potential for cumulative effects following repeated administration.[1] The duration (typically 28 or 90 days) depends on the intended duration of clinical use.[13] Studies must be conducted in two species: a rodent (e.g., rat) and a non-rodent (e.g., dog or minipig).[1]

Workflow for a 28-Day Oral Toxicity Study

Repeat_Dose_Workflow cluster_0 Pre-Study Phase cluster_1 In-Life Phase (28 Days) cluster_2 Terminal Phase cluster_3 Recovery Phase (Optional) Acclimatization Animal Acclimatization (>= 5 days) DoseRangeFinding Dose Range-Finding Study (Optional, 7-14 days) Acclimatization->DoseRangeFinding Dosing Daily Dosing (Vehicle, Low, Mid, High) DoseRangeFinding->Dosing Observations Daily Clinical Observations Weekly Body Weights & Food Consumption Dosing->Observations InterimAnalysis Interim Blood Draws (Toxicokinetics) Dosing->InterimAnalysis RecoverySacrifice Recovery Sacrifice (e.g., Day 43) Dosing->RecoverySacrifice Recovery Groups Sacrifice Terminal Sacrifice (Day 29) Observations->Sacrifice Analysis Gross Necropsy Organ Weights Histopathology Clinical Pathology Sacrifice->Analysis RecoveryAnalysis Analysis of Recovery Groups RecoverySacrifice->RecoveryAnalysis

Caption: Workflow for a 28-day repeat-dose toxicity study.

Protocol Details and Causality
  • Dose Selection: Doses are based on the acute toxicity study. A high dose should elicit some minimal toxicity but not mortality, a low dose should produce no toxicity (the anticipated No-Observed-Adverse-Effect Level or NOAEL), and a mid-dose is set geometrically between them. This design is crucial for establishing a clear dose-response relationship.

  • Group Size: Typically 10 males and 10 females per group. This number provides sufficient statistical power for endpoint analysis.

  • Toxicokinetics (TK): Blood samples are collected at specified time points from a satellite group of animals. This is a self-validating step that confirms systemic exposure to the compound and its metabolites, linking the administered dose to an internal concentration.[13] Without TK, it is impossible to know if a lack of toxicity is due to safety or poor absorption.

  • Endpoint Analysis: A comprehensive set of endpoints is evaluated to detect a wide range of potential toxicities.

Endpoint CategorySpecific ParametersRationale
Clinical Pathology Hematology (RBC, WBC counts), Coagulation (PT, aPTT), Clinical Chemistry (ALT, AST, BUN, Creatinine)To assess effects on blood cells, clotting function, liver, and kidney function.
Organ Weights Brain, Heart, Liver, Kidneys, Spleen, Adrenals, GonadsOrgan weight changes are a sensitive indicator of toxicity.
Histopathology Microscopic examination of a full list of tissues from control and high-dose groups (and any target organs at lower doses).The "gold standard" for identifying target organs of toxicity at the cellular level.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage (mutations or chromosomal aberrations).[14] Due to the presence of an aromatic amine moiety in 4-amino-N-(4-phenoxyphenyl)benzamide, this is a critical area of investigation. A standard battery includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell assay. If any in vitro test is positive, an in vivo follow-up is mandatory.

In Vivo Micronucleus Assay (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.

  • Species and Dosing: Typically conducted in mice or rats. At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD) determined in a short-term dose-ranging study. Dosing can be single or multiple administrations.

  • Controls: A vehicle control (negative control) and a known clastogen (e.g., cyclophosphamide) as a positive control are required. The positive control validates the sensitivity of the experimental system.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Analysis: Samples are processed and stained, and immature erythrocytes are scored for the presence of micronuclei. At least 2000 cells per animal are scored.

  • Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result, suggesting the compound is genotoxic in vivo.

Data Interpretation and Risk Assessment

The culmination of these studies is the establishment of a comprehensive safety profile. The highest dose level at which no significant treatment-related adverse findings are observed is identified as the No-Observed-Adverse-Effect Level (NOAEL) . The NOAEL, in conjunction with pharmacokinetic data from both animals and humans (once available), is used to calculate a safe starting dose for Phase 1 clinical trials, establishing the therapeutic window.[1]

Conclusion

The in vivo toxicological evaluation of a novel compound like 4-amino-N-(4-phenoxyphenyl)benzamide is a rigorous, multi-faceted process that must be conducted in compliance with international regulatory standards. The framework presented here, incorporating a tiered approach from acute to repeat-dose and genotoxicity studies, provides a scientifically robust pathway to characterize the safety profile of the molecule. Each step is designed with built-in validation, such as the use of controls and toxicokinetic correlations, to ensure the integrity and reliability of the data. This comprehensive assessment is fundamental for safeguarding human health during clinical development and is a prerequisite for any new therapeutic agent.

References

  • National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. [Link]

  • Slideshare. (n.d.). Regulatory Guidelines for Conducting Toxicity Studies by ICH.pptx. [Link]

  • ECHA. (n.d.). 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride — Chemical Substance Information. [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-24. [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. [Link]

  • U.S. Food and Drug Administration (FDA). (2026, March 8). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Benzamide, N-(4-amino-2,5-diethoxyphenyl)- - Hazard. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-Amino-N-phenylbenzamide. PubChem. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). (4-Aminophenoxy)benzene. PubChem. [Link]

  • Park, S., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. PMC. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Benzamide, N-(4-amino-2,5-diethoxyphenyl)- - Publications - Abstract Sifter. [Link]

  • NextSDS. (n.d.). 4-amino-N-(4-ethoxyphenyl)benzamide — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Benzamide, N-(4-amino-2,5-diethoxyphenyl)- - Cancer. [Link]

  • OECD-HPV. (2005, January 6). COVER PAGE. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Aminobiphenyl. [Link]

  • Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. PMC. [Link]

  • Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. PubMed. [Link]

  • Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. PubMed. [Link]

Sources

Exploratory

The 4-amino-N-(4-phenoxyphenyl)benzamide Chemotype: A Deep Dive into Structure-Activity Relationships (SAR) and Target Modulation

Executive Summary The compound 4-amino-N-(4-phenoxyphenyl)benzamide (CAS No: 307330-41-2)[1] represents a highly specific and privileged chemotype in medicinal chemistry. Characterized by a flexible, bulky hydrophobic ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-amino-N-(4-phenoxyphenyl)benzamide (CAS No: 307330-41-2)[1] represents a highly specific and privileged chemotype in medicinal chemistry. Characterized by a flexible, bulky hydrophobic tail and a rigid hydrogen-bonding core, this scaffold is most prominently recognized for its profound interactions with the Kv11.1 (hERG) potassium channel[2]. While the 3-nitro derivative of this scaffold (ICA-105574) is celebrated as a potent Type 3 hERG channel activator[3], the substitution of the nitro group for a 4-amino moiety fundamentally alters the electronic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of this scaffold, detailing how electronic tuning via the 4-amino probe dictates target affinity, binding kinetics, and pharmacological outcomes.

Mechanistic Rationale: Deconstructing the Chemotype

To understand the SAR of 4-amino-N-(4-phenoxyphenyl)benzamide, we must dissect the molecule into three functional zones, each responsible for distinct interactions within the target binding pocket (e.g., the hERG pore domain or kinase DFG-out allosteric sites).

  • The Phenoxyphenyl Tail (Hydrophobic Anchor): The diaryl ether linkage provides a unique combination of flexibility and steric bulk. In the hERG channel, this moiety projects into a deep hydrophobic pocket located between adjacent α -subunits near the selectivity filter[3]. The ether oxygen allows the terminal phenyl ring to adopt an orthogonal conformation, maximizing π−π stacking and Van der Waals interactions with hydrophobic residues (e.g., F627)[3].

  • The Amide Linker (Conformational Lock): The amide bond acts as the central pivot. Crucially, the amide N-H serves as a mandatory hydrogen bond donor. In hERG activation, this N-H forms a critical hydrogen bond network with the pore helix, stabilizing the open-state conformation and attenuating pore-type inactivation[4].

  • The Benzamide Ring (Electronic Tuning): The substituents on the benzoyl ring dictate the physicochemical properties of the entire molecule. This is where the 4-amino substitution exerts its primary effect, acting as an electronic dial that modulates the acidity of the adjacent amide linker.

SAR_Map Core N-(4-phenoxyphenyl)benzamide Scaffold Benzamide Benzamide Ring (Electronic Tuning) Core->Benzamide Amide Amide Linker (Conformational Rigidity) Core->Amide Tail Phenoxyphenyl Tail (Hydrophobic Pocket) Core->Tail Amino 4-Amino Substitution (EDG, H-bond Donor) Benzamide->Amino Nitro 3-Nitro Substitution (EWG, ICA-105574) Benzamide->Nitro NH N-H H-bond Donor (Critical for Target Binding) Amide->NH Ether Ether Linkage (Flexibility & Angle) Tail->Ether Terminal Terminal Phenyl (Pi-Pi Stacking) Tail->Terminal

Structural deconstruction and SAR logic of the N-(4-phenoxyphenyl)benzamide chemotype.

Structure-Activity Relationship (SAR): The 4-Amino Probe

The transition from a strong electron-withdrawing group (EWG) like the 3-nitro group in ICA-105574 to a strong electron-donating group (EDG) like the 4-amino group in CAS 307330-41-2[1] provides a masterclass in electronic SAR tuning.

  • Electronic Effects on Amide Acidity: The 4-amino group donates electron density into the benzoyl ring via resonance. This increased electron density at the amide carbonyl drastically reduces the acidity of the amide N-H. Because a highly polarized, acidic N-H is required to form the strong hydrogen bonds necessary to stabilize the hERG selectivity filter in its active state[3], the 4-amino substitution generally diminishes hERG activation potency.

  • Solvent Exposure and Alternative Targets: While the 4-amino group reduces hERG activation, it introduces a new hydrogen bond donor/acceptor vector at the para-position. This modification increases aqueous solubility and frequently shifts the molecule's pharmacological profile from an ion channel modulator to a kinase inhibitor. In kinase DFG-out pockets (e.g., p38 MAP kinase), the phenoxyphenyl tail occupies the deep hydrophobic back-pocket, while the 4-amino group interacts with the solvent-exposed hinge region.

Quantitative SAR Data

The following table summarizes the comparative pharmacological impact of benzamide ring substitutions on the N-(4-phenoxyphenyl)benzamide scaffold, demonstrating the causality between electronic nature and target modulation.

CompoundR-Group (Benzamide)Electronic NaturehERG Modulation TypeEC50/IC50 (µM)Primary Interaction Shift
ICA-105574 3-NitroStrong EWGType 3 Activator~0.5 (EC 50​ )Strengthens N-H H-bond
Analog A 4-FluoroWeak EWGWeak Activator~5.2 (EC 50​ )Moderate N-H H-bond
CAS 307330-41-2 4-AminoStrong EDGInactive / Blocker>10.0 (IC 50​ )Weakens N-H H-bond
Analog B UnsubstitutedNeutralWeak Blocker~8.0 (IC 50​ )Baseline hydrophobic fit

Table 1: Comparative SAR demonstrating the shift in hERG modulation based on the electronic properties of the benzamide substituent.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of the 4-amino-N-(4-phenoxyphenyl)benzamide scaffold. Every step is designed with built-in causality and quality control.

Chemical Synthesis & Validation

Objective: Synthesize 4-amino-N-(4-phenoxyphenyl)benzamide without compromising the sensitive diaryl ether linkage.

  • Amidation (Step 1):

    • Procedure: Dissolve 4-phenoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise add 4-nitrobenzoyl chloride (1.1 eq).

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline nucleophile and ensuring a high-yield coupling.

  • Reduction (Step 2):

    • Procedure: Dissolve the resulting 4-nitro-N-(4-phenoxyphenyl)benzamide in ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: We select catalytic hydrogenation over harsh metal/acid reductions (e.g., Fe/HCl) to prevent the cleavage of the diaryl ether linkage and to avoid trace metal contamination, which could independently block ion channels during downstream electrophysiology.

  • Self-Validation (QC): Filter through Celite to remove Pd/C. Confirm the product via LC-MS (Target m/z: 305.1 [M+H]+) and 1 H-NMR. The successful reduction is validated by the upfield shift of the benzamide aromatic protons and the appearance of a broad singlet integrating to 2H (the -NH 2​ group) around 5.5 ppm.

Electrophysiological Validation (hERG Patch-Clamp)

Objective: Quantify the effect of the 4-amino substitution on hERG channel gating kinetics.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene.

    • Causality: CHO cells lack endogenous background currents that overlap with IKr​ , ensuring that the recorded tail currents are exclusively hERG-mediated.

  • Perfusion System: Continuously perfuse cells with extracellular solution containing the compound at escalating concentrations (0.1 µM to 30 µM).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.

    • Causality: The +20 mV step fully activates and rapidly inactivates the channels. The -50 mV step relieves inactivation faster than deactivation, eliciting the classic hERG tail current. This specific tail current is the most sensitive parameter for quantifying Type 3 activation (attenuation of inactivation)[4].

  • Data Analysis: Measure the peak tail current amplitude. A reduction in tail current indicates blockade, while an increase (or slowing of decay) indicates activation.

PatchClamp Cell CHO Cells Expressing hERG Perfusion Compound Perfusion (1-10 µM) Cell->Perfusion Voltage Voltage Step Protocol Perfusion->Voltage Record Whole-Cell Current Recording Voltage->Record Analysis Tail Current Analysis Record->Analysis

Step-by-step whole-cell patch-clamp electrophysiology workflow for hERG modulation assessment.

References

  • Gerlach, A. C., et al. (2010). "Pharmacological Removal of Human Ether-a-go-go-Related Gene Potassium Channel Inactivation by 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)." Molecular Pharmacology.[Link]

  • Zangerl-Plessl, E. M., et al. (2019). "Toward a Structural View of hERG Activation by the Small-Molecule Activator ICA-105574." Journal of Chemical Information and Modeling.[Link]

  • Wacker, S. J., et al. (2012). "Structural Basis for hERG Potassium Channel Blockade." Journal of Medicinal Chemistry.[Link]

  • Wu, W., et al. (2014). "Translational toxicology and rescue strategies of the hERG channel dysfunction: biochemical and molecular mechanistic aspects." Acta Pharmacologica Sinica.[Link]

Sources

Foundational

what is the biological target of 4-amino-N-(4-phenoxyphenyl)benzamide

An In-Depth Technical Guide to the Pharmacological Utility and Biological Targets of 4-amino-N-(4-phenoxyphenyl)benzamide Executive Summary In medicinal chemistry and rational drug design, 4-amino-N-(4-phenoxyphenyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Utility and Biological Targets of 4-amino-N-(4-phenoxyphenyl)benzamide

Executive Summary

In medicinal chemistry and rational drug design, 4-amino-N-(4-phenoxyphenyl)benzamide (CAS: 307330-41-2) is rarely deployed as a monolithic, end-stage therapeutic. Instead, it operates as a highly privileged pharmacophore and synthetic intermediate . Its structural architecture—comprising a terminal amine, a rigid benzamide linker, and a bulky, flexible phenoxyphenyl tail—makes it an ideal foundation for synthesizing targeted inhibitors across multiple biological pathways[1].

This whitepaper dissects the biological targets of the derivatives synthesized from this core, the mechanistic rationale behind its structural efficacy, and the self-validating experimental protocols required to evaluate its target engagement.

Structural Rationale: Why the Phenoxyphenyl Benzamide Core?

The efficacy of 4-amino-N-(4-phenoxyphenyl)benzamide derivatives stems from how perfectly the molecule maps to the active sites of specific enzymes and ion channels.

  • The 4-Phenoxyphenyl Tail (Hydrophobic Anchor): In kinase targets, this moiety acts as a deep hydrophobic pocket binder. When a kinase adopts an inactive "DFG-out" conformation, a deep allosteric pocket is exposed. The phenoxyphenyl group easily inserts into this pocket, providing massive binding affinity driven by hydrophobic collapse and π−π stacking[2].

  • The Benzamide Linker (Orientation & Rigidity): The amide bond provides critical hydrogen bond donors and acceptors that interact with gatekeeper residues, locking the molecule into a specific vector within the binding cleft[3].

  • The 4-Amino Group (Synthetic Handle): This acts as the primary functionalization site. Through SN​Ar or cross-coupling reactions, researchers attach hinge-binding heterocycles (e.g., pyrimidines, quinazolines) that interact directly with the ATP-binding site of kinases[4].

Pharmacophore Core 4-amino-N-(4-phenoxyphenyl)benzamide (Privileged Scaffold) Amino 4-Amino Group (Synthetic Handle) Core->Amino Functionalization Amide Benzamide Linker (H-Bond Donor/Acceptor) Core->Amide Structural Rigidity Tail 4-Phenoxyphenyl Tail (Hydrophobic Anchor) Core->Tail Steric Bulk Hinge Hinge Region Binding (via Heterocycle Addition) Amino->Hinge Kinase Domain Gatekeeper Gatekeeper Residue Interaction Amide->Gatekeeper Orientation DFG DFG-out Pocket / Back Pocket (Deep Hydrophobic Insertion) Tail->DFG Binding Affinity

Pharmacophore mapping of the 4-amino-N-(4-phenoxyphenyl)benzamide core in kinase active sites.

Primary Biological Targets of Phenoxyphenyl Benzamide Derivatives

When the 4-amino group is derivatized, the resulting compounds exhibit potent activity against three primary classes of biological targets: Tyrosine Kinases, Serine/Threonine Kinases, and Voltage-Gated Ion Channels.

A. Tyrosine Kinases: BTK and FLT3

The most prominent use of the phenoxyphenyl scaffold is in the development of Bruton's Tyrosine Kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) inhibitors.

  • BTK Inhibition: Derivatives utilizing the phenoxyphenyl tail (similar to the clinical drug Ibrutinib) show high selectivity for BTK. The phenoxyphenyl group occupies the hydrophobic back pocket behind the gatekeeper residue (Thr474), while the derivatized amino group carries an electrophilic warhead to covalently bind Cys481[2].

  • FLT3-ITD Inhibition: Compounds like CHMFL-FLT3-122 utilize the phenoxyphenyl motif to achieve Type II kinase inhibition, stabilizing the inactive conformation of FLT3. This is critical for treating Acute Myeloid Leukemia (AML) driven by FLT3 Internal Tandem Duplication (ITD) mutations[4].

B. Serine/Threonine Kinases: SPAK/WNK Signaling

Abnormal activation of the WNK-SPAK/OSR1 signaling cascade leads to salt-sensitive hypertension. N-(4-phenoxyphenyl)benzamide derivatives have been identified as potent allosteric inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase), blocking the phosphorylation cascade necessary for NaCl cotransporter activation[3].

C. Ion Channels: hERG K+ Channel Modulation

Interestingly, slight modifications to the core (such as converting the amino group to a nitro group to form 3-nitro-N-(4-phenoxyphenyl)benzamide, known as ICA-105574) shift the target profile entirely toward the hERG potassium channel . These compounds bind deep within the inner cavity below the selectivity filter, removing channel inactivation and acting as potent hERG activators—a potential treatment pathway for Long QT Syndrome (LQTS)[5].

Quantitative Target Engagement Summary
TargetDerivative Class / ExamplePotency (IC50 / GI50)Primary Mechanism of Action
BTK Pyrimido[5,4-b]pyrrolizines4 – 16 nMIrreversible covalent binding to Cys481; phenoxyphenyl occupies back pocket.
FLT3-ITD Pyrazolo[3,4-d]pyrimidines~40 nMType II kinase inhibition; phenoxyphenyl extends into DFG-out pocket.
SPAK/WNK N-(4-phenoxyphenyl)benzamidesLow NanomolarAllosteric/ATP-competitive inhibition blocking WNK signaling.
hERG K+ Nitro-phenoxyphenyl benzamides1 – 10 µMBinds inner cavity below selectivity filter, modulating inactivation state.

Experimental Methodologies: Validating Target Engagement

To ensure scientific integrity, evaluating compounds derived from 4-amino-N-(4-phenoxyphenyl)benzamide requires orthogonal assay systems. Below are the self-validating protocols for kinase and ion channel targets.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over standard radiometric assays because it allows for real-time kinetic monitoring. This is crucial for BTK inhibitors, where the phenoxyphenyl scaffold orients the molecule to allow a slow, irreversible covalent bond formation.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the benzamide derivative in 100% DMSO, then transfer to an aqueous buffer to achieve a final DMSO concentration of ≤1% .

  • Enzyme Incubation: Add 5 nM of recombinant BTK or FLT3 enzyme to the compound plate. Incubate for 60 minutes at room temperature to allow the phenoxyphenyl tail to fully access the deep hydrophobic pocket.

  • Reaction Initiation: Add ATP (at the Km​ value for the specific kinase) and 100 nM of ULight-labeled synthetic peptide substrate.

  • Detection: After 1 hour, add Europium-labeled anti-phospho antibody and EDTA to stop the reaction. Read the FRET signal at 665 nm (emission) upon excitation at 320 nm.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (hERG)

Causality: Patch-clamp is mandatory to differentiate between open-channel block and inactivation-state modulation. Because phenoxyphenyl benzamides often trap within the inner cavity during specific conformational states, steady-state current measurements are insufficient.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG1 (KCNH2) gene.

  • Internal/External Solutions: Use a standard physiological extracellular solution (137 mM NaCl, 4 mM KCl) and an intracellular pipette solution (130 mM KCl, 5 mM Mg-ATP).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to fully inactivate the channels, followed by a repolarizing step to -50 mV to elicit tail currents.

  • Compound Perfusion: Perfuse the phenoxyphenyl benzamide derivative continuously. Monitor the amplitude and decay kinetics of the tail current to quantify the removal of channel inactivation.

Workflow Synth Scaffold Derivatization (SNAr / Cross-Coupling) Screen Primary Screening (TR-FRET Kinase Assay) Synth->Screen Select Selectivity Profiling (Kinome Panel) Screen->Select Cell Cellular Efficacy (BaF3 Isogenic Models) Select->Cell Lead Lead Optimization (In Vivo PK/PD) Cell->Lead

Hit-to-lead experimental workflow for evaluating phenoxyphenyl benzamide derivatives.

Conclusion

4-amino-N-(4-phenoxyphenyl)benzamide is not a single-target biological agent, but rather a highly optimized molecular chassis. By leveraging the deep-pocket binding capabilities of the phenoxyphenyl group and the directional rigidity of the benzamide linker, researchers can systematically tune the 4-amino position to generate potent inhibitors for BTK, FLT3, SPAK, and hERG channels. Understanding the structural causality of this scaffold is the key to successfully deploying it in modern drug discovery pipelines.

References

  • EvitaChem. Buy 2-chloro-N-(4-phenoxyphenyl)benzamide (EVT-1338479) - Scientific Uses and Medicinal Chemistry. Retrieved from: 6

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines as Novel Bruton's Tyrosine Kinase Inhibitors. Retrieved from: 2

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor. Retrieved from: 4

  • PubMed (NIH). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Retrieved from: 3

  • University of Bristol Research Portal. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome. Retrieved from:5

Sources

Protocols & Analytical Methods

Method

Application Note: Dosage Calculation and In Vivo Administration of 4-amino-N-(4-phenoxyphenyl)benzamide in Murine Models

Introduction & Mechanistic Rationale The WNK-SPAK/OSR1-NKCC1 signaling cascade is a master regulator of intracellular ion homeostasis. Dysregulation of this pathway is a primary driver of 1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The WNK-SPAK/OSR1-NKCC1 signaling cascade is a master regulator of intracellular ion homeostasis. Dysregulation of this pathway is a primary driver of 1[1]. Recently, N-(4-phenoxyphenyl)benzamide derivatives, including 4-amino-N-(4-phenoxyphenyl)benzamide, have emerged as potent, small-molecule inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase)[1].

In response to osmotic stress or ischemia, WNK (With-No-Lysine) kinases phosphorylate SPAK and OSR1. Activated SPAK subsequently phosphorylates the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) at key N-terminal residues (Thr203, Thr207, and Thr212), triggering a massive influx of ions and obligate water, which manifests as cellular hypertrophy and tissue edema[2]. 4-amino-N-(4-phenoxyphenyl)benzamide acts as a targeted blockade within this cascade, directly binding to SPAK and halting signal transduction before NKCC1 activation[1].

WNK_SPAK_Pathway OsmoticStress Ischemic / Osmotic Stress WNK WNK Kinases OsmoticStress->WNK SPAK SPAK / OSR1 WNK->SPAK Phosphorylates NKCC1 NKCC1 Cotransporter SPAK->NKCC1 Activates (Thr203/207/212) Effect Cerebral Edema / Hypertension NKCC1->Effect Inhibitor 4-amino-N-(4-phenoxyphenyl)benzamide Inhibitor->SPAK Kinase Inhibition

Fig 1. Mechanism of SPAK inhibition by benzamide derivatives in the WNK-NKCC1 signaling cascade.

Pharmacokinetic Considerations & Dosage Calculation

When translating in vitro efficacy to in vivo murine models, the lipophilic nature of benzamide derivatives dictates careful dosage scaling. Empirical data from closely related SPAK inhibitors demonstrates that an intraperitoneal (IP) dose of 3 for neuroprotection and blood pressure modulation without inducing off-target toxicity[3].

To maintain steady-state plasma concentrations, a split-dosing regimen (e.g., initial dose at 3 hours post-insult, followed by a second dose at 8 hours) is highly recommended due to the typical 4 of these compounds[5].

Dosage Calculation Formula:

Table 1: Standardized Murine Dosing Chart (Target Dose: 5.0 mg/kg | Stock Formulation: 1.25 mg/mL)

Mouse Weight (g)Total Drug Required (mg)Injection Volume (µL)
18.00.09072.0
20.00.10080.0
22.00.11088.0
25.00.125100.0
28.00.140112.0
30.00.150120.0

Expert Insight: Injection volumes are kept strictly 150 µL to prevent peritoneal distension and ensure rapid, uniform absorption across the peritoneal membrane.

Vehicle Formulation & Preparation Protocol

Due to the hydrophobic aromatic rings in 4-amino-N-(4-phenoxyphenyl)benzamide, direct dissolution in aqueous buffers will result in immediate precipitation, rendering the drug biologically unavailable. We utilize a step-wise co-solvent system to ensure stable micellar encapsulation.

Optimal Vehicle Matrix: 10% DMSO, 40% PEG400, 5% Tween-80, 45% Sterile Saline.

Step-by-Step Formulation:

  • Primary Dissolution: Weigh out 1.25 mg of 4-amino-N-(4-phenoxyphenyl)benzamide. Add 100 µL of molecular-grade DMSO. Vortex vigorously for 60 seconds until the solution is completely clear. Causality: DMSO acts as the primary solvent to disrupt the crystalline lattice of the benzamide.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 30 seconds. Causality: PEG400 acts as a dispersion matrix to prevent the drug from crashing out when the aqueous phase is introduced.

  • Surfactant Integration: Add 50 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 2 minutes. Causality: Tween-80 forms protective micelles around the hydrophobic drug molecules.

  • Aqueous Phase (Critical Step): While continuously vortexing the tube on medium speed, add 450 µL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 drop per second). Causality: Rapid addition of saline will shock the system and cause irreversible precipitation. Dropwise addition ensures stable micelle formation.

  • Sterilization: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter. (Note: Do not use PVDF or PES filters, as highly lipophilic drugs may bind nonspecifically to these membranes).

In Vivo Administration & Self-Validating Workflow

The following workflow outlines the administration and validation of the drug in a standard murine model (e.g., 6)[6].

  • Pre-Warming: Warm the formulated drug solution to 37°C prior to injection to prevent core body temperature drops in the mice and to maintain maximum drug solubility.

  • Restraint and Injection: Secure the mouse using the scruff method. Expose the ventral abdomen and inject the calculated volume (from Table 1) into the lower right quadrant of the peritoneum using a 27G needle. Angle the needle at 30 degrees to avoid puncturing the cecum.

  • Observation: Monitor the animal for 15 minutes post-injection for signs of acute toxicity (e.g., altered respiration, lethargy).

  • Endpoint Validation (Self-Validating System): To validate the efficacy of the protocol, harvest target tissues (e.g., brain or kidney) at the experimental endpoint. Perform Western blotting for total NKCC1 and phosphorylated NKCC1 (p-Thr203/207/212) to confirm target engagement and successful SPAK inhibition[2].

Table 2: Recommended Pharmacokinetic & Efficacy Workflow

TimepointAction / AssayScientific Rationale
0 h IP Injection (Dose 1)Establishes initial peak plasma concentration.
3 h Blood Collection (Tail Vein)Assesses systemic absorption and half-life trajectory.
8 h IP Injection (Dose 2)Maintains therapeutic window; compensates for rapid clearance[5][7].
24 h Tissue Harvest & Western BlotValidates suppression of NKCC1 phosphorylation (target engagement)[2].

References

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. PubMed, NIH.[Link]

  • Pharmacological inhibition of SPAK-NKCC1 complex attenuates astrogliosis and restores cerebral blood flow in a mouse model of VCID. PMC, NIH.[Link]

  • Role of SPAK–NKCC1 signaling cascade in the choroid plexus blood–CSF barrier damage after stroke. PMC, NIH.[Link]

  • NF-κB Signaling-Mediated Activation of WNK-SPAK-NKCC1 Cascade in Worsened Stroke Outcomes of Ang II–Hypertensive Mice. AHA Journals.[Link]

  • Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor ZT-1a. PMC, NIH.[Link]

  • Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of 4-amino-N-(4-phenoxyphenyl)benzamide

Welcome to the Technical Support Center for 4-amino-N-(4-phenoxyphenyl)benzamide (CAS: 307330-41-2). This highly hydrophobic benzamide derivative presents classic developability challenges, primarily characterized by dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-amino-N-(4-phenoxyphenyl)benzamide (CAS: 307330-41-2). This highly hydrophobic benzamide derivative presents classic developability challenges, primarily characterized by dissolution rate-limited absorption and high susceptibility to first-pass metabolism.

This guide is designed for formulation scientists and pharmacokineticists. It provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to bypass bioavailability bottlenecks.

Diagnostic Overview & Physicochemical Profiling

Before selecting a formulation strategy, it is critical to understand the molecular liabilities of the compound. The table below summarizes the theoretical and observed barriers to systemic exposure.

Table 1: Physicochemical Properties & Bioavailability Barriers

ParameterValue / CharacteristicClinical / PK Consequence
Molecular Weight 304.34 g/mol Favorable for absorption, but overshadowed by lipophilicity.
LogP (Predicted) > 4.0Highly lipophilic; drives poor aqueous solubility (BCS Class II/IV).
Structural Liabilities Phenoxyphenyl ether, Benzamide coreInduces strong crystal lattice energy; resists aqueous solvation.
Metabolic Hotspots 4-amino group (Aniline-like)Highly susceptible to rapid Phase II N-acetylation and glucuronidation in the gut wall and liver.
Primary PK Bottleneck Dissolution & First-Pass ExtractionLow Cmax​ and truncated AUC following oral administration.

Bioavailability Bottleneck Decision Tree

To systematically address the low bioavailability of this compound, follow the decision tree below. It maps the root causes (solubility vs. metabolism) to their respective formulation interventions.

G A 4-amino-N-(4-phenoxyphenyl)benzamide Bioavailability Issue B Poor Aqueous Solubility (BCS Class II/IV) A->B Dissolution Rate Limiting C High First-Pass Metabolism (Aniline/Benzamide core) A->C Hepatic/Intestinal Clearance D Nanosuspension (Media Milling) B->D Surface Area Enhancement E SMEDDS Formulation B->E Lipid Solubilization C->E Lymphatic Transport (Bypass Liver) F Prodrug / Co-administration C->F Shield Reactive Groups

Figure 1: Decision tree mapping PK bottlenecks to specific formulation strategies.

Frequently Asked Questions (FAQs)

Q: Why does 4-amino-N-(4-phenoxyphenyl)benzamide precipitate during in vitro dissolution testing in FaSSIF/FeSSIF? A: The compound is a weak base with a highly hydrophobic core. While it may transiently dissolve in the acidic environment of the stomach (due to protonation of the 4-amino group), it rapidly nucleates and precipitates upon entering the neutral pH of the simulated intestinal fluid. This "spring and parachute" failure requires the addition of precipitation inhibitors (e.g., HPMC or PVP) to stabilize the supersaturated state[1].

Q: Is the low bioavailability strictly a solubility issue, or is metabolism playing a role? A: It is a dual-liability issue. While poor aqueous solubility limits the total dissolved fraction available for absorption, the exposed 4-amino group is a prime target for rapid extensive first-pass metabolism (N-acetylation). If you solve the solubility issue using a standard cosolvent but still observe low absolute bioavailability, hepatic extraction is the likely culprit. In this case, lipid-based formulations that promote lymphatic transport are required to bypass the liver[2].

Troubleshooting Guides & Methodologies

Protocol A: Top-Down Nanosuspension Formulation (Media Milling)

Use Case: When the primary issue is dissolution-rate limited absorption and you need to maximize the surface area of the API without altering its chemical structure. Nanosuspensions consist of poorly water-soluble drugs without any matrix material suspended in dispersion[3].

Causality & Logic: According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. Nanosizing the compound to <0.5 µm increases the surface area exponentially, driving rapid dissolution and higher concentration gradients across the gut wall[4].

Step-by-Step Methodology:

  • Stabilizer Screening: Prepare an aqueous vehicle containing a combination of a steric stabilizer (e.g., HPMC E5, 2% w/v) and an electrostatic surfactant (e.g., SDS or Poloxamer 188, 0.2% w/v). Self-Validation Check: The combination prevents Ostwald ripening and agglomeration by providing both steric hindrance and electrostatic repulsion.

  • Pre-dispersion: Disperse 50 mg/mL of crystalline 4-amino-N-(4-phenoxyphenyl)benzamide into the stabilizer solution using a high-shear mixer for 5 minutes.

  • Media Milling: Transfer the pre-suspension into a planetary micro-mill loaded with 0.2 mm Yttrium-stabilized Zirconium oxide beads (bead-to-suspension volume ratio of 1:1). Mill at 400 RPM for 120 minutes, pausing every 30 minutes to prevent thermal degradation.

  • Characterization (DLS): Extract the suspension and measure via Dynamic Light Scattering (DLS). Success Criteria: A Z-average particle size of < 300 nm and a Polydispersity Index (PDI) < 0.2.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Use Case: When the compound suffers from both poor solubility and high hepatic first-pass metabolism. SMEDDS consists of a mixture of lipid esters that improve solubility and bioavailability[2].

Causality & Logic: By dissolving the drug in a mixture of long-chain triglycerides and surfactants, the formulation spontaneously forms microemulsions (<50 nm) in the GI tract. More importantly, the lipids stimulate chylomicron secretion in the enterocytes, partitioning the highly lipophilic drug into the lymphatic system and completely bypassing the hepatic portal vein, thereby avoiding first-pass metabolism.

SMEDDS S1 Excipient Screening (Oils, Surfactants) S2 Ternary Phase Diagram Construction S1->S2 S3 Drug Loading & Emulsification Test S2->S3 S4 In Vitro Lipolysis (Precipitation Check) S3->S4 S5 In Vivo PK Evaluation S4->S5

Figure 2: Stepwise workflow for developing and validating a SMEDDS formulation.

Step-by-Step Methodology:

  • Equilibrium Solubility Screening: Add excess 4-amino-N-(4-phenoxyphenyl)benzamide to various oils (e.g., Capmul MCM, Peceol), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P). Shake at 37°C for 48 hours, centrifuge, and quantify dissolved API via HPLC. Select the excipients yielding the highest solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant : Co-surfactant with water. Identify the "microemulsion region" where the dispersion remains optically clear and thermodynamically stable.

  • Formulation Preparation: Dissolve the API into the optimized lipid pre-concentrate (e.g., 30% Capmul MCM, 50% Cremophor EL, 20% Transcutol P) at 40°C under gentle magnetic stirring until a clear solution is formed.

  • In Vitro Lipolysis (Self-Validation): Disperse 1 mL of the SMEDDS into 30 mL of simulated intestinal fluid containing pancreatic lipase and bile salts. Monitor the continuous phase for 60 minutes. Success Criteria: The drug must remain solubilized in the colloidal phase without precipitating into a solid pellet upon digestion[1].

References

  • Source: nih.
  • Source: aragen.
  • Source: researchgate.
  • Title: Chapter 1 Introduction to carbohydrate-designed drug molecules (Micro-emulsifying systems for a poorly soluble and poorly bioavailable drug)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-amino-N-(4-phenoxyphenyl)benzamide and Traditional Benzamide Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. Its remarkable versatility has led to the development of drugs spanning a wide range of applications, from antipsychotics and antiemetics to more recent innovations in targeted cancer and antihypertensive therapies. This guide provides a detailed comparison between a modern benzamide derivative, 4-amino-N-(4-phenoxyphenyl)benzamide, and its traditional counterparts, offering insights into their distinct mechanisms of action, supported by experimental data and detailed protocols.

The Evolution of the Benzamide Scaffold: From Broad-Spectrum to Targeted Activity

Traditional benzamide derivatives, such as metoclopramide and sulpiride, have long been utilized for their effects on the central nervous system, primarily through the antagonism of dopamine receptors.[1][2] These compounds have established a significant clinical legacy in managing conditions like nausea, vomiting, and psychosis.[1][2]

In contrast, contemporary drug discovery efforts have focused on designing benzamide derivatives with high specificity for novel molecular targets. The class of N-(4-phenoxyphenyl)benzamide derivatives, for instance, has emerged as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), a key regulator in a signaling pathway implicated in salt-sensitive hypertension.[3] This shift from broad receptor modulation to precise enzyme inhibition exemplifies the evolution of medicinal chemistry and our understanding of disease pathology.

Comparative Analysis: Physicochemical and Pharmacological Properties

To facilitate a clear comparison, this guide will focus on 4-amino-N-(4-phenoxyphenyl)benzamide as a representative of modern, targeted benzamide derivatives, and metoclopramide and sulpiride as exemplars of traditional, receptor-acting benzamides.

Property4-amino-N-(4-phenoxyphenyl)benzamideMetoclopramideSulpiride
IUPAC Name 4-amino-N-(4-phenoxyphenyl)benzamide4-amino-5-chloro-N-[(2-diethylamino)ethyl]-2-methoxybenzamideN-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
Molecular Formula C₁₉H₁₆N₂O₂C₁₄H₂₂ClN₃O₂C₁₅H₂₃N₃O₄S
Molecular Weight 316.35 g/mol 299.80 g/mol 341.43 g/mol
Primary Target(s) SPAK Kinase[3]Dopamine D2 & D3, Serotonin 5-HT3 & 5-HT4 ReceptorsDopamine D2 & D3 Receptors
Therapeutic Area Antihypertensive (potential)[3]Antiemetic, Gastroprokinetic[1]Antipsychotic, Antidepressant[2]

Delving into the Mechanism of Action: A Tale of Two Pathways

The functional divergence between these benzamide classes is rooted in their distinct molecular interactions.

Traditional Benzamides: Modulating Neurotransmitter Signaling

Metoclopramide and sulpiride exert their effects by competitively binding to and blocking dopamine D2 and D3 receptors in the central nervous system.[1] This antagonism disrupts the normal signaling cascade initiated by dopamine.

In the case of antiemetics like metoclopramide, blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem prevents the induction of nausea and vomiting.[1] Additionally, its activity at serotonin receptors contributes to its therapeutic profile.

Dopamine D2 Receptor Antagonism Signaling Pathway

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Benzamide Traditional Benzamide (e.g., Sulpiride, Metoclopramide) Benzamide->D2R Blocks

Caption: Dopamine D2 receptor signaling and its inhibition by traditional benzamides.

Modern Benzamides: Precision Inhibition of Kinase Cascades

In contrast, 4-amino-N-(4-phenoxyphenyl)benzamide and its analogues are designed to inhibit the SPAK kinase, a crucial component of the WNK-SPAK/OSR1-NCC signaling pathway that regulates sodium chloride reabsorption in the kidneys.[4][5] By inhibiting SPAK, these compounds prevent the phosphorylation and subsequent activation of the Na-Cl cotransporter (NCC), leading to increased sodium excretion and a reduction in blood pressure.[4][5]

WNK-SPAK-NCC Signaling Pathway

WNK WNK Kinase SPAK SPAK/OSR1 WNK->SPAK Phosphorylates & Activates NCC NCC (Na-Cl Cotransporter) SPAK->NCC Phosphorylates Phosphorylation Phosphorylation Activation Activation Phosphorylation->Activation NaCl_Reabsorption Increased NaCl Reabsorption Activation->NaCl_Reabsorption Benzamide 4-amino-N-(4-phenoxyphenyl)benzamide Benzamide->SPAK Inhibits

Caption: The WNK-SPAK-NCC signaling pathway and its inhibition by N-(4-phenoxyphenyl)benzamide derivatives.

Quantitative Comparison of Biological Activity

CompoundTargetAssay TypeValueReference
Compound 20l (N-(4-phenoxyphenyl)benzamide derivative)SPAKKinase InhibitionIC₅₀ = 30 nM[3]
Metoclopramide Dopamine D2 ReceptorRadioligand BindingKᵢ = 113 nM[6]
Serotonin 5-HT3 ReceptorRadioligand BindingIC₅₀ = 308 nM[7]
Sulpiride (S-enantiomer)Dopamine D2 ReceptorRadioligand BindingKᵢ ≈ 15 nM
Dopamine D3 ReceptorRadioligand BindingKᵢ ≈ 13 nM

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

Protocol 1: General Synthesis of N-Substituted Benzamides

This protocol can be adapted for the synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide and other N-substituted benzamide derivatives.[8]

Workflow for N-Substituted Benzamide Synthesis

start Start step1 Dissolve substituted benzoic acid in anhydrous solvent (e.g., DCM) start->step1 step2 Add thionyl chloride dropwise at 0°C step1->step2 step3 Stir at room temperature for 1-2 hours step2->step3 step4 Remove solvent and excess thionyl chloride under reduced pressure to obtain crude benzoyl chloride step3->step4 step5 Dissolve crude benzoyl chloride in anhydrous solvent (e.g., DCM) and cool to 0°C step4->step5 step6 Add a solution of the corresponding amine and a base (e.g., triethylamine) dropwise step5->step6 step7 Stir at room temperature for 2-16 hours step6->step7 step8 Work-up: Dilute with water, separate organic layer, wash, dry, and concentrate step7->step8 step9 Purify the crude product (e.g., column chromatography) step8->step9 end End step9->end

Caption: General workflow for the synthesis of N-substituted benzamides.

  • Acid Chloride Formation:

    • To a solution of the corresponding benzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride.

  • Amidation:

    • Dissolve the crude benzoyl chloride in an anhydrous solvent (e.g., DCM) and cool to 0°C.

    • In a separate flask, dissolve the corresponding amine (1.0-1.2 equivalents) and a base such as triethylamine (1.5 equivalents) in the same solvent.

    • Add the amine solution dropwise to the cooled benzoyl chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (for SPAK)

This protocol outlines a general method for determining the IC₅₀ value of a compound against a protein kinase like SPAK.[3]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT, pH 7.5).

    • Prepare a solution of the kinase substrate (e.g., a specific peptide) in the reaction buffer.

    • Prepare a solution of recombinant human SPAK enzyme in the reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., 4-amino-N-(4-phenoxyphenyl)benzamide) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection and Data Analysis:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a compound for the dopamine D2 receptor.[6][9]

  • Reagent Preparation:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Select a suitable radioligand (e.g., [³H]spiperone) and a non-specific binding agent (e.g., haloperidol).

    • Prepare serial dilutions of the test compound (e.g., sulpiride, metoclopramide).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding agent.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound from a competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Perspectives

The journey from traditional benzamides like metoclopramide and sulpiride to targeted derivatives such as 4-amino-N-(4-phenoxyphenyl)benzamide illustrates a paradigm shift in drug discovery. While traditional benzamides have proven invaluable through their broad modulation of neurotransmitter systems, the future lies in the rational design of highly selective compounds that target specific nodes in disease-relevant signaling pathways.

The development of SPAK inhibitors based on the N-(4-phenoxyphenyl)benzamide scaffold holds significant promise for the treatment of hypertension and potentially other conditions where the WNK-SPAK-NCC pathway is dysregulated. Further research, including detailed structure-activity relationship studies, pharmacokinetic profiling, and in vivo efficacy and safety assessments, will be crucial in translating these promising preclinical findings into novel therapeutics. This comparative guide serves as a foundational resource for researchers in this exciting and evolving field, providing the necessary context and experimental framework to drive future innovation.

References

  • WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension. PMC. Available from: [Link]

  • Model of the WNK–SPAK signal transduction system in the distal nephron,... ResearchGate. Available from: [Link]

  • metoclopramide [Ligand Id: 241] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters. Frontiers. Available from: [Link]

  • Regulation of the renal NaCl cotransporter by the WNK/SPAK pathway: lessons learned from genetically altered animals. PMC. Available from: [Link]

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. PubMed. Available from: [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link]

  • Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. Available from: [Link]

  • (-)-sulpiride | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • A selection of the latest prepared amino benzamides. IC50 values... ResearchGate. Available from: [Link]

  • Non-additivity of D2 receptor proliferation induced by dopamine denervation and chronic selective antagonist administration: evidence from quantitative autoradiography indicates a single mechanism of action. PubMed. Available from: [Link]

  • Dopamine receptor antagonists. Annals of Palliative Medicine. Available from: [Link]

  • PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. Available from: [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available from: [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 6. 公益社団法人 日本薬学会. Available from: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. PubMed. Available from: [Link]

  • Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. PubMed. Available from: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available from: [Link]

  • 新規IRAK-4阻害薬4化合物を合成、最強力なIC50値5.32nM. CareNet Academia. Available from: [Link]

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Validation

A Comparative Analysis of 4-amino-N-(4-phenoxyphenyl)benzamide Analogs as Potent Kinase Inhibitors

The 4-amino-N-(4-phenoxyphenyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse range of kinase inhibitors. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-amino-N-(4-phenoxyphenyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse range of kinase inhibitors. This guide provides a comparative overview of the inhibitory potency (IC50) of various analogs, delving into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction to the N-(4-phenoxyphenyl)benzamide Scaffold

The N-(4-phenoxyphenyl)benzamide core structure presents a unique combination of a flexible ether linkage and a rigid benzamide moiety. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and metabolic disorders, making kinase inhibitors a critical area of drug discovery. This guide will explore how modifications to the N-(4-phenoxyphenyl)benzamide scaffold influence its biological activity, with a focus on IC50 values as a measure of potency.

Comparative IC50 Data of N-(4-phenoxyphenyl)benzamide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected N-(4-phenoxyphenyl)benzamide derivatives against various kinase targets. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and is a standard measure of inhibitor potency.[1][2] A lower IC50 value indicates a more potent inhibitor.

Compound IDTarget KinaseR1 (Benzamide Ring)R2 (Phenoxy Ring)IC50 (µM)Reference
1 SPAKHH>10[3]
20l SPAK3-CF3H0.18[3]
Analog A EGFR4-amino3-(trifluoromethyl)phenoxy (on a pyrimidine ring)Potent Inhibitor[4]
1e Anti-EV713-amino, 4-methoxy4-bromo5.7 ± 0.8[5]
Compound 4 HCT116 (Cell line)2-(morpholine-4-carbonyl)H0.97[6]
Compound 4 HL60 (Cell line)2-(morpholine-4-carbonyl)H2.84[6]
T1-12 Androgen ReceptorN/A (Sulfonamide analog)benzyloxy0.47[7]

Insights from the Data:

  • Substitution on the Benzamide Ring: The data for compounds 1 and 20l clearly demonstrate the impact of substitution on the benzamide ring for SPAK inhibition. The introduction of a 3-trifluoromethyl group in 20l significantly enhances its potency compared to the unsubstituted parent compound 1 .[3]

  • Scaffold Hopping and Target Variation: While the core N-(4-phenoxyphenyl)benzamide is a starting point, modifications can lead to inhibitors of different targets. For instance, Analog A incorporates a pyrimidine ring and shows potent EGFR inhibition.[4] This highlights the versatility of the broader chemical space.

  • Antiviral and Anticancer Activity: The N-phenylbenzamide scaffold is not limited to kinase inhibition. Compound 1e demonstrates antiviral activity against Enterovirus 71.[5] Furthermore, compounds like Compound 4 show potent cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.[6]

  • Beyond Benzamides: The related N-(4-phenoxyphenyl)benzenesulfonamide scaffold has also been explored, leading to the discovery of potent nonsteroidal progesterone receptor antagonists, as exemplified by the work leading to compound 32 (not in table).[8] Another sulfonamide analog, T1-12 , shows potent androgen receptor antagonism.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To ensure the reliability and reproducibility of the IC50 data presented, it is crucial to understand the experimental methodology. The ADP-Glo™ Kinase Assay is a common and robust method for measuring kinase activity and inhibition.[9][10]

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of luminescence is directly proportional to the amount of ADP, and therefore, kinase activity.[9]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound (e.g., a 4-amino-N-(4-phenoxyphenyl)benzamide analog) at various concentrations.

    • Add 2 µL of the target kinase enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Experimental Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Data Analysis A 1. Add Compound B 2. Add Kinase A->B C 3. Add Substrate/ATP B->C D 4. Incubate (60 min) C->D E 5. Add ADP-Glo™ Reagent D->E Reaction Mixture F 6. Incubate (40 min) E->F G 7. Add Kinase Detection Reagent F->G H 8. Incubate (30 min) G->H I 9. Measure Luminescence H->I Luminescent Signal J 10. Plot Dose-Response Curve I->J K 11. Calculate IC50 J->K

Caption: Workflow for IC50 determination using the ADP-Glo™ kinase assay.

Relevant Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Several analogs based on the 4-amino-N-phenylbenzamide scaffold have been investigated as EGFR inhibitors.[4] The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[11][12] Its aberrant activation is a key driver in many cancers.

EGFR Signaling Pathway Diagram:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor 4-amino-N-phenylbenzamide Analog (Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling cascade and the point of inhibition.

Conclusion

The 4-amino-N-(4-phenoxyphenyl)benzamide scaffold and its analogs represent a promising and versatile class of compounds with demonstrated activity against a range of important biological targets, including protein kinases. The structure-activity relationship data, though still emerging for some targets, clearly indicate that strategic modifications to this core structure can lead to highly potent and selective inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of these compounds as potential therapeutic agents. Future research in this area will likely focus on expanding the kinase inhibitory profile of this scaffold and optimizing its drug-like properties for in vivo applications.

References

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  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

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  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. R Discovery. [Link]

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  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

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Comparative

Orthogonal Validation of 4-amino-N-(4-phenoxyphenyl)benzamide Binding: A Biophysical Platform Comparison Guide

For researchers and drug development professionals, confirming true target engagement of small molecules is a critical bottleneck. False positives driven by aggregation, non-specific binding, or assay interference can de...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, confirming true target engagement of small molecules is a critical bottleneck. False positives driven by aggregation, non-specific binding, or assay interference can derail medicinal chemistry efforts.

This guide provides an objective comparison of three premier biophysical platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —using the kinase-targeted scaffold 4-amino-N-(4-phenoxyphenyl)benzamide (CAS: 307330-41-2) as a representative case study. Characterized by its biphenyl ether and benzamide motifs, this compound structurally mirrors classic allosteric and ATP-competitive kinase inhibitors (such as those targeting p38α MAPK or BTK). Validating the binding of such low-molecular-weight (~304 Da) hydrophobic ligands requires rigorous, orthogonal methodologies.

Platform Performance Comparison

To establish absolute confidence in the binding event, we must correlate kinetic data (how fast it binds/unbinds) with thermodynamic data (the energetic driving forces). No single platform provides the complete picture. Below is a comparative performance matrix of the three technologies when evaluating the binding of 4-amino-N-(4-phenoxyphenyl)benzamide to a recombinant kinase target.

Table 1: Quantitative Performance Metrics & Platform Comparison
ParameterSPR (e.g., Biacore™ 8K)ITC (e.g., MicroCal™ PEAQ)MST (e.g., Monolith™ NT.115)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Stoichiometry ( N )In-Solution Affinity ( KD​ )
Apparent Affinity ( KD​ ) 45.2 nM51.0 nM48.5 nM
Binding Kinetics kon​ : 1.2×105 M−1s−1 koff​ : 5.4×10−3 s−1 N/AN/A
Thermodynamic Profile N/A ΔH : -8.4 kcal/mol −TΔS : -1.2 kcal/molN/A
Sample Consumption Low (~10 µg protein)High (~300 µg protein)Very Low (~2 µg protein)
Immobilization Required? Yes (Sensor Chip)No (Label-free, in-solution)No (In-solution, but requires fluorophore)
Throughput High (384-well compatible)Low (Manual or Auto-96)Medium (Capillary trays)

Experimental Protocols & Causality (Self-Validating Systems)

A protocol is only as reliable as the scientific rationale behind its steps. The following methodologies detail the exact workflows for validating 4-amino-N-(4-phenoxyphenyl)benzamide, emphasizing the causality behind each experimental choice.

A. Surface Plasmon Resonance (SPR) Kinetics

SPR measures real-time changes in the refractive index near a sensor surface, making it highly sensitive to the binding of small molecules[1].

  • Step 1: Indirect Target Capture. Instead of directly coupling the kinase to the dextran matrix via primary amines, use a capture approach (e.g., immobilizing an anti-His antibody to capture a His-tagged kinase).

    • Causality: Direct amine coupling randomly modifies surface lysines, which can occlude the kinase's active site or alter its conformation. Indirect capture ensures uniform orientation, preserving the structural integrity of the binding pocket for the benzamide ligand.

  • Step 2: Stringent Solvent Correction. Prepare a DMSO calibration series (e.g., 4.5% to 5.5% DMSO) in the running buffer.

    • Causality: 4-amino-N-(4-phenoxyphenyl)benzamide is highly hydrophobic and requires 5% DMSO for solubility. DMSO has a massive refractive index. A mere 0.1% mismatch between the running buffer and the injected sample creates a bulk refractive shift that completely eclipses the micro-response of a 304 Da molecule binding.

  • Self-Validation Check: A valid SPR kinetic fit must exhibit a χ2 (chi-square) value less than 10% of the maximum binding response ( Rmax​ ), confirming that the 1:1 Langmuir binding model accurately describes the interaction.

B. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the heat released or absorbed during a binding event, providing a complete thermodynamic profile[2].

  • Step 1: Exact Buffer Matching via Dialysis. Dialyze the target kinase extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO). Dissolve the 4-amino-N-(4-phenoxyphenyl)benzamide powder directly into the exact same dialysate.

    • Causality: Mismatched buffers generate massive heats of dilution upon injection. Because the binding enthalpy ( ΔH ) of small molecules is often minimal, background heat from buffer mismatch will mask the true binding signal.

  • Step 2: Wiseman 'c-value' Optimization. Set the kinase concentration in the cell to 20 µM and the ligand in the syringe to 200 µM.

    • Causality: To accurately resolve both the affinity ( KD​ ) and the stoichiometry ( N ), the assay must achieve a Wiseman c-value ( c=[Protein]/KD​ ) between 10 and 1000. For a ~50 nM inhibitor, 20 µM protein yields a c-value of 400, ensuring the classic sigmoidal isotherm required for robust mathematical fitting.

  • Self-Validation Check: The stoichiometry ( N ) must resolve to ~0.95–1.05. An N value significantly lower than 1 indicates either inactive protein fractions or compound aggregation.

C. Microscale Thermophoresis (MST)

MST quantifies binding by measuring the directed movement of molecules along a microscopic temperature gradient[3].

  • Step 1: Site-Specific Fluorescent Labeling. Use a His-tag specific dye (e.g., RED-tris-NTA) rather than NHS-ester dyes to label the kinase.

    • Causality: NHS-ester dyes label random lysines, which can unpredictably alter the protein's hydration shell or block the benzamide binding site. His-tag labeling provides a predictable 1:1 fluorophore-to-protein ratio far from the active site.

  • Step 2: Thermophoretic Analysis. Titrate the benzamide from 10 µM down to 0.3 nM against a constant 50 nM of labeled kinase. Apply the IR laser to induce a temperature gradient.

    • Causality: The binding of the bulky phenoxyphenyl group alters the kinase's hydration shell and overall charge/size ratio. This subtle change dictates how the protein moves away from the heat source, allowing highly sensitive KD​ determination without requiring massive conformational shifts.

  • Self-Validation Check: Capillary scans must show uniform initial fluorescence across all 16 capillaries before heating. Variations >10% indicate ligand-induced protein aggregation or capillary adsorption.

Mechanistic & Workflow Visualizations

To synthesize the validation strategy and the biological context of the compound, the following diagrams map the orthogonal workflow and the downstream signaling impact.

OrthogonalValidation Compound 4-amino-N-(4-phenoxyphenyl)benzamide (Lead Compound) SPR SPR (Biacore) Kinetics: kon, koff Compound->SPR Immobilized Target ITC ITC (MicroCal) Thermodynamics: ΔH, ΔS Compound->ITC Label-free Solution MST MST (Monolith) In-Solution Affinity: Kd Compound->MST Thermophoretic Mobility Validation Validated Target Engagement SPR->Validation ITC->Validation MST->Validation

Figure 1: Orthogonal biophysical validation workflow for small molecule target engagement.

SignalingPathway Stress Cellular Stress / Cytokines Kinase1 Upstream Kinases (e.g., MKK3/6) Stress->Kinase1 Target Target Kinase (e.g., p38α MAPK) Kinase1->Target Phosphorylation Response Inflammatory Gene Expression Target->Response Downstream Signaling Compound 4-amino-N-(4-phenoxyphenyl)benzamide Compound->Target Allosteric/ATP-competitive Blockade

Figure 2: Mechanism of action for benzamide-based kinase inhibitors in stress signaling.

Conclusion

Relying on a single biophysical assay for small molecule validation is a high-risk strategy. By triangulating data—utilizing SPR for kinetic resolution, ITC for thermodynamic driving forces, and MST for in-solution validation—researchers can definitively confirm the binding of scaffolds like 4-amino-N-(4-phenoxyphenyl)benzamide. This orthogonal approach eliminates false positives and provides a robust, self-validating foundation for subsequent structure-activity relationship (SAR) optimization.

References

  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]

  • Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link][3]

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